molecular formula C13H16F2N2O3S B7702069 N-(2,6-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(2,6-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Numéro de catalogue B7702069
Poids moléculaire: 318.34 g/mol
Clé InChI: JUXOAMABCUYRNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,6-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, commonly known as JNJ-42165279, is a small molecule inhibitor developed by Janssen Pharmaceutica for the treatment of various disorders. It is a selective and potent antagonist of the orexin-2 receptor, which plays a crucial role in the regulation of sleep-wake cycles, arousal, and appetite. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

JNJ-42165279 is a selective antagonist of the orexin-2 receptor, which is predominantly expressed in the central nervous system. The orexin-2 receptor plays a critical role in the regulation of sleep-wake cycles, arousal, and appetite. By blocking the orexin-2 receptor, JNJ-42165279 promotes sleep and reduces appetite, making it a promising therapeutic agent for the treatment of sleep and metabolic disorders.
Biochemical and Physiological Effects
JNJ-42165279 has several biochemical and physiological effects. It has been shown to increase slow-wave sleep, reduce REM sleep, and increase sleep efficiency in preclinical studies. It has also been shown to reduce food intake, body weight, and adiposity in animal models of obesity. JNJ-42165279 has a long half-life and is rapidly absorbed and distributed in the body, making it an ideal candidate for the treatment of sleep and metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

JNJ-42165279 has several advantages for lab experiments. It is a potent and selective antagonist of the orexin-2 receptor, making it an ideal tool for studying the role of the orexin-2 receptor in sleep and metabolic disorders. It has also shown promising results in preclinical studies, making it a good candidate for further clinical development.
However, there are also some limitations to using JNJ-42165279 in lab experiments. It is a small molecule inhibitor, which may limit its efficacy and specificity in vivo. Additionally, its long half-life and rapid absorption and distribution may make it difficult to control dosing and exposure in animal models.

Orientations Futures

There are several future directions for the development and application of JNJ-42165279. One potential application is in the treatment of sleep disorders, such as insomnia and narcolepsy. JNJ-42165279 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of insomnia.
Another potential application is in the treatment of metabolic disorders, such as obesity and diabetes. JNJ-42165279 has been shown to reduce food intake and body weight in animal models of obesity and may have potential as a treatment for metabolic disorders.
Further research is also needed to better understand the mechanism of action of JNJ-42165279 and its effects on sleep and metabolism. This may involve studying the pharmacokinetics and pharmacodynamics of the compound in animal models and humans, as well as investigating its effects on other physiological systems.
Conclusion
In conclusion, JNJ-42165279 is a small molecule inhibitor developed by Janssen Pharmaceutica for the treatment of sleep and metabolic disorders. It is a selective and potent antagonist of the orexin-2 receptor and has shown promising results in preclinical studies. JNJ-42165279 has several advantages for lab experiments, including its potency and selectivity, but also has some limitations, such as its small molecule size and rapid absorption and distribution. Future research is needed to better understand the mechanism of action of JNJ-42165279 and its therapeutic potential for sleep and metabolic disorders.

Méthodes De Synthèse

The synthesis of JNJ-42165279 involves several steps, starting with the reaction of 2,6-difluoroaniline with acetic anhydride to form the corresponding N-acetyl derivative. The N-acetyl derivative is then reacted with methylsulfonyl chloride to obtain the N-methylsulfonyl derivative. The N-methylsulfonyl derivative is then reacted with piperidine-4-carboxylic acid to form the final product, JNJ-42165279.

Applications De Recherche Scientifique

JNJ-42165279 has been studied extensively for its potential therapeutic applications. It has been shown to be effective in the treatment of various disorders, including insomnia, narcolepsy, and obesity. In preclinical studies, JNJ-42165279 has demonstrated significant improvements in sleep latency, sleep duration, and wakefulness. It has also been shown to reduce food intake and body weight in animal models of obesity.

Propriétés

IUPAC Name

N-(2,6-difluorophenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O3S/c1-21(19,20)17-7-5-9(6-8-17)13(18)16-12-10(14)3-2-4-11(12)15/h2-4,9H,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXOAMABCUYRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.